8-[(2-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
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Overview
Description
8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a unique triazaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method starts with the preparation of the triazaspiro core, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
What sets 8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-5-4-7-16(13-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-17-6-2-3-8-18(17)22/h2-8,13H,9-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUMFFDZQJMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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